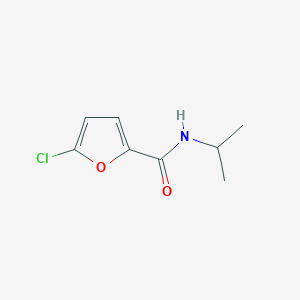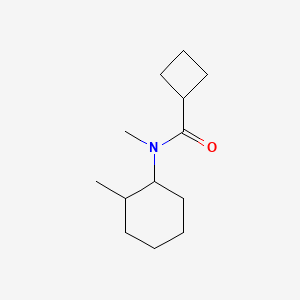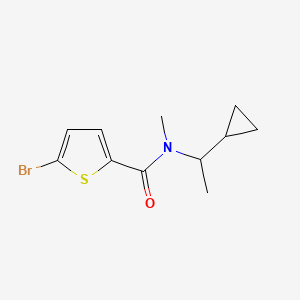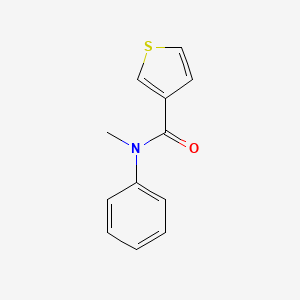
5-chloro-N-propan-2-ylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-propan-2-ylfuran-2-carboxamide, also known as CP-945,598, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to the class of furan carboxamides and has been found to exhibit potent anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-propan-2-ylfuran-2-carboxamide is not fully understood. However, it has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). This inhibition is achieved by blocking the activity of the enzyme p38 mitogen-activated protein kinase (MAPK), which is involved in the production of these cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-N-propan-2-ylfuran-2-carboxamide have been extensively studied. It has been found to exhibit potent anti-inflammatory properties and has been shown to reduce inflammation in various animal models of inflammatory disorders. In addition, this compound has also been found to reduce neuropathic pain in animal models. However, the long-term effects of this compound on the body are not fully understood, and further research is needed to determine its safety and efficacy.
Advantages and Limitations for Lab Experiments
The advantages of using 5-chloro-N-propan-2-ylfuran-2-carboxamide in lab experiments include its potent anti-inflammatory properties and its ability to inhibit the production of pro-inflammatory cytokines. This makes it a valuable tool for studying the role of inflammation in various disease states. However, the limitations of using this compound include its potential toxicity and the need for further research to determine its safety and efficacy.
Future Directions
There are several future directions for the study of 5-chloro-N-propan-2-ylfuran-2-carboxamide. These include:
1. Further investigation of the mechanism of action of this compound and its potential targets.
2. Development of new derivatives of this compound with improved efficacy and safety profiles.
3. Investigation of the potential use of this compound in the treatment of other inflammatory disorders.
4. Investigation of the potential use of this compound in the treatment of cancer.
5. Investigation of the long-term effects of this compound on the body.
Conclusion:
In conclusion, 5-chloro-N-propan-2-ylfuran-2-carboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits potent anti-inflammatory properties and has been investigated for the treatment of various inflammatory disorders, neuropathic pain, and cancer. Further research is needed to determine its safety and efficacy, and to investigate its potential use in other disease states.
Synthesis Methods
The synthesis of 5-chloro-N-propan-2-ylfuran-2-carboxamide involves the reaction of 5-chlorofuran-2-carboxylic acid with propan-2-amine. This reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the pure compound.
Scientific Research Applications
5-chloro-N-propan-2-ylfuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory properties and has been investigated for the treatment of various inflammatory disorders such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. In addition, this compound has also been studied for its potential use in the treatment of neuropathic pain and cancer.
properties
IUPAC Name |
5-chloro-N-propan-2-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-5(2)10-8(11)6-3-4-7(9)12-6/h3-5H,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZNILOGLXDTKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(O1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7509957.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7509965.png)








![1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea](/img/structure/B7510013.png)


